![molecular formula C26H29FN4O3 B2760767 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide CAS No. 863558-00-3](/img/structure/B2760767.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can contribute to the biological activity of the compound .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable precursor with a fluorophenylpiperazine derivative . The exact method would depend on the specific precursors used and the desired substitution pattern on the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct functional groups. These include the piperazine ring, the fluorophenyl group, and the dimethoxybenzamide group . The presence of these groups can significantly influence the physical and chemical properties of the compound, as well as its potential biological activity .Chemical Reactions Analysis
The compound, due to the presence of the piperazine ring and the fluorophenyl group, could potentially undergo a variety of chemical reactions. For instance, it could participate in reactions involving nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The piperazine ring could contribute to the compound’s basicity .Applications De Recherche Scientifique
Radiolabeled Compounds for PET Imaging
Serotonin 5-HT1A Receptors Imaging : Research on [18F]p-MPPF, a compound related to N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide, has shown its utility as a radiolabeled antagonist for studying serotonin 5-HT1A receptors using positron emission tomography (PET). This application is critical for understanding serotonergic neurotransmission, which has implications in various neurological and psychiatric disorders. Plenevaux et al., 2000.
Brain Imaging Agent : Another study focused on the development and characterization of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[18F]fluorobenzamide ([(18)F]MPP3F), demonstrating its potential as a brain imaging agent for PET, indicating its ability to cross the blood-brain barrier and its suitability for neurological studies. Mou et al., 2009.
Synthesis and Pharmacological Studies
Antagonist Activity : The synthesis and evaluation of compounds with structures including a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been explored, showing potential 5-HT2 antagonist activity. This research contributes to the development of new therapeutic agents targeting serotonin receptors, which are involved in numerous physiological and pathological processes. Watanabe et al., 1992.
Protein Kinase Inhibition : Research into compounds like CTx-0152960 and its analogues, involving the use of flow chemistry and microwave-assisted synthesis, illustrates the exploration of new therapeutic agents with potential protein kinase inhibitory activity. These findings are significant for cancer research and the development of novel anticancer drugs. Russell et al., 2015.
Antibacterial and Antifungal Activities : A study on 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins, synthesized using microwave-assisted methods, showed promising antibacterial and antifungal activities. Such compounds offer a potential basis for the development of new antimicrobial agents, addressing the need for novel treatments due to increasing antibiotic resistance. Ostrowska et al., 2016.
Anticonvulsant Activity : New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been evaluated for anticonvulsant activity, revealing some compounds' effectiveness in animal models of epilepsy. These findings highlight the continuous search for more effective and safer anticonvulsant drugs. Obniska et al., 2015.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact nucleotide synthesis and adenosine function. This can have downstream effects on various biochemical pathways, including those involved in DNA replication and signal transduction .
Pharmacokinetics
The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s structure may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular function. For example, it can affect the availability of nucleosides for DNA replication, potentially leading to cell cycle arrest. Additionally, by altering adenosine function, it can influence various cellular processes, including inflammation and neurotransmission .
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-33-24-10-5-19(16-25(24)34-2)26(32)29-18-23(20-4-3-11-28-17-20)31-14-12-30(13-15-31)22-8-6-21(27)7-9-22/h3-11,16-17,23H,12-15,18H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXBZIOXDNMEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)
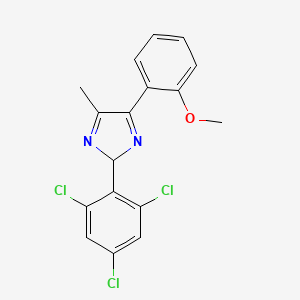
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
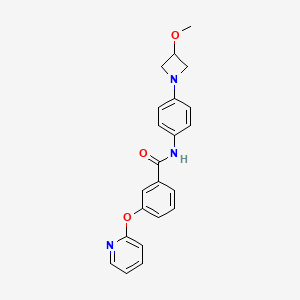
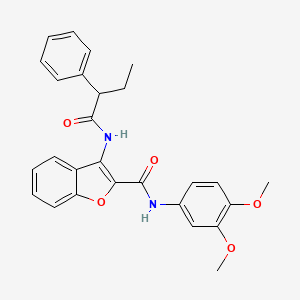
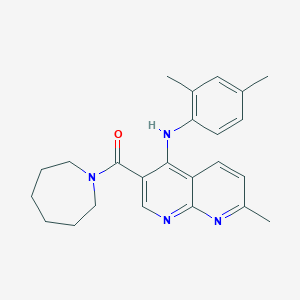
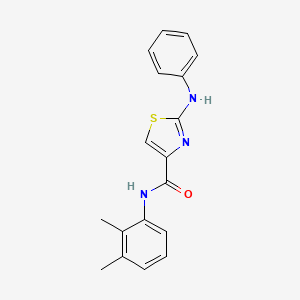
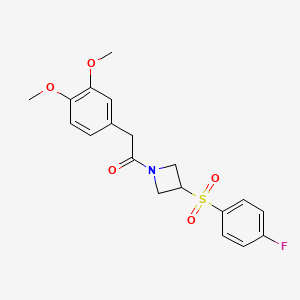
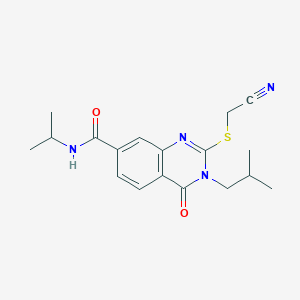
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)